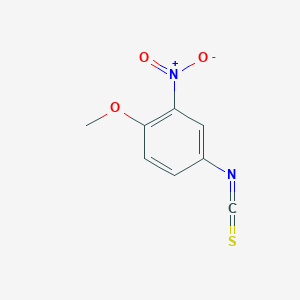

4-Methoxy-3-nitrophenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-3-nitrophenylisothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenylisothiocyanate, characterized by the presence of methoxy and nitro functional groups on the phenyl ring

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3-nitrophenylisothiocyanate typically involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with thiophosgene in the presence of a base, such as pyridine, to yield the isothiocyanate product. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .

Industrial production methods may involve the use of safer and more scalable reagents, such as carbon disulfide and primary amines, followed by desulfurization to form the isothiocyanate . This approach minimizes the use of highly toxic reagents and allows for larger-scale production.

Analyse Chemischer Reaktionen

4-Methoxy-3-nitrophenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-nitrophenylisothiocyanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-nitrophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids, affecting the function of enzymes and other proteins . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-3-nitrophenylisothiocyanate can be compared with other phenylisothiocyanate derivatives, such as:

Phenylisothiocyanate: Lacks the methoxy and nitro groups, making it less reactive in certain nucleophilic substitution reactions.

4-Methoxyphenylisothiocyanate: Similar in structure but lacks the nitro group, affecting its redox properties.

3-Nitrophenylisothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.

Biologische Aktivität

4-Methoxy-3-nitrophenylisothiocyanate (MNPI) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

MNPI features a unique combination of functional groups that contribute to its reactivity and biological activity. The isothiocyanate group is known for its ability to interact with various biological molecules, including proteins and nucleic acids, potentially affecting their function and stability.

Anticancer Activity

Research indicates that MNPI exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including colon (HCT116) and breast (MCF7) cancers. The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of MNPI

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating that MNPI is more potent than standard chemotherapeutics like cisplatin in certain contexts .

The biological activity of MNPI is largely attributed to its ability to modify cellular pathways. It has been observed to interact with enzymes involved in detoxification processes, suggesting a role in metabolic modulation within cells. Additionally, MNPI may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on MCF7 cells treated with MNPI revealed a dose-dependent increase in apoptosis markers. The researchers noted that MNPI treatment led to significant upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis .

Case Study 2: Interaction with Biological Molecules

Further investigations into the interaction of MNPI with cellular proteins revealed that it can covalently bind to thiol groups, potentially disrupting normal protein function and contributing to its anticancer effects . This reactivity highlights the compound's potential as a lead structure for developing novel therapeutics.

Additional Biological Activities

Beyond its anticancer properties, MNPI has shown potential antiviral and antimicrobial activities. Research suggests that compounds related to isothiocyanates can exhibit broad-spectrum antimicrobial effects, which may be leveraged for therapeutic applications against infections .

Eigenschaften

Molekularformel |

C8H6N2O3S |

|---|---|

Molekulargewicht |

210.21 g/mol |

IUPAC-Name |

4-isothiocyanato-1-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(9-5-14)4-7(8)10(11)12/h2-4H,1H3 |

InChI-Schlüssel |

ZOLOGBILGRDVSU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.